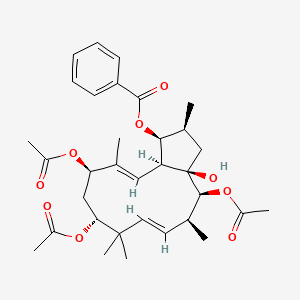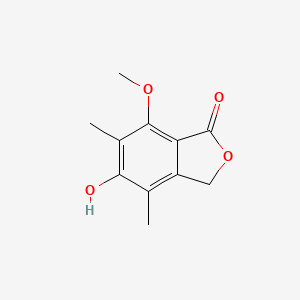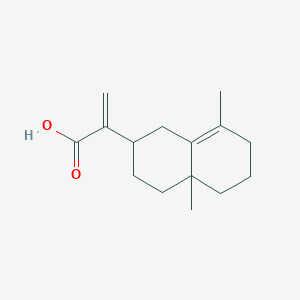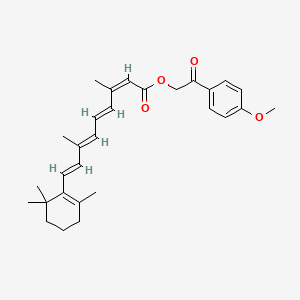
Isotretinoin anisatil
Descripción general
Descripción
La isotretinoína anisatil es un retinoides sintético derivado de la vitamina A. Se utiliza principalmente en el tratamiento del acné severo y otras afecciones dermatológicas. Este compuesto es conocido por sus potentes efectos en la reducción de la producción de sebo y la alteración de la estructura celular de la piel, lo que lo hace altamente efectivo en el tratamiento del acné persistente y severo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La isotretinoína anisatil se puede sintetizar a través de varias rutas químicas. Un método común implica la isomerización de la tretinoína (ácido todo-trans-retinoico) a isotretinoína (ácido 13-cis-retinoico) en condiciones controladas. Este proceso generalmente requiere el uso de un catalizador ácido fuerte y ajustes específicos de temperatura para lograr la isomerización deseada .
Métodos de producción industrial
En entornos industriales, la isotretinoína anisatil se produce utilizando cromatografía líquida de alto rendimiento (HPLC) y espectrofotometría ultravioleta (UV) para la purificación y validación. El proceso implica la extracción de isotretinoína de materias primas, seguida de purificación utilizando HPLC y detección utilizando espectrofotometría UV .
Análisis De Reacciones Químicas
Tipos de reacciones
La isotretinoína anisatil sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: La isotretinoína se puede oxidar para formar 4-oxo-isotretinoína, un metabolito principal.
Reducción: Las reacciones de reducción pueden convertir la isotretinoína de nuevo a su compuesto madre, tretinoína.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes para la isomerización, agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el hidruro de litio y aluminio para la reducción. Las reacciones generalmente ocurren bajo condiciones controladas de temperatura y presión para asegurar los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen 4-oxo-isotretinoína, tretinoína y varios derivados de isotretinoína. Estos productos tienen diferentes propiedades farmacológicas y se pueden utilizar para diversas aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
La isotretinoína anisatil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la química de los retinoides y desarrollar nuevos derivados de retinoides.
Biología: Investigado por sus efectos en la diferenciación celular, la apoptosis y la expresión génica.
Medicina: Ampliamente utilizado en dermatología para tratar el acné severo, la rosácea y otras afecciones de la piel.
Industria: Utilizado en la formulación de diversos productos dermatológicos y farmacéuticos.
Mecanismo De Acción
La isotretinoína anisatil ejerce sus efectos alterando el ciclo celular, promoviendo la diferenciación celular e induciendo la apoptosis. Reduce la producción de sebo al encoger las glándulas sebáceas y alterar la composición lipídica de la superficie de la piel. El compuesto también modula la expresión de genes involucrados en la inflamación y la proliferación celular, lo que lo hace efectivo en el tratamiento del acné y otras afecciones de la piel .
Comparación Con Compuestos Similares
Compuestos similares
Tretinoína (ácido todo-trans-retinoico): Un isómero de la isotretinoína, utilizado para aplicaciones dermatológicas similares pero con diferentes propiedades farmacocinéticas.
Etretinato: Otro retinoide con una vida media más larga y diferentes aplicaciones terapéuticas.
Adapaleno: Un retinoide sintético con efectos similares sobre el acné pero con una estructura química diferente.
Unicidad
La isotretinoína anisatil es única debido a sus potentes efectos sobre la producción de sebo y su capacidad para inducir la remisión a largo plazo del acné severo. Su forma isomérica específica (ácido 13-cis-retinoico) proporciona ventajas farmacológicas distintas sobre otros retinoides, lo que la convierte en una opción preferida para tratar el acné severo y persistente .
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O4/c1-21(12-17-26-23(3)11-8-18-29(26,4)5)9-7-10-22(2)19-28(31)33-20-27(30)24-13-15-25(32-6)16-14-24/h7,9-10,12-17,19H,8,11,18,20H2,1-6H3/b10-7+,17-12+,21-9+,22-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCQZCJDPGBBE-BVYOMHTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C2=CC=C(C=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OCC(=O)C2=CC=C(C=C2)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021797 | |
| Record name | Isotretinoin anisatil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127471-94-7 | |
| Record name | Isotretinoin anisatil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127471947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotretinoin anisatil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyanasatil Retinoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTRETINOIN ANISATIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/922SI67369 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



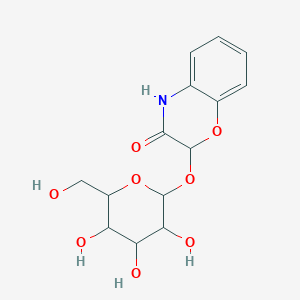
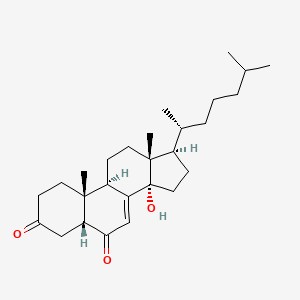
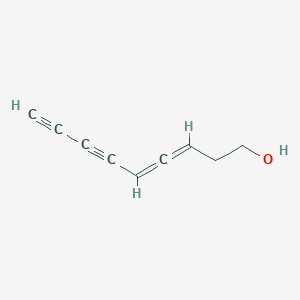

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1255142.png)
![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)
![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)

